Cas no 2138166-36-4 (1-3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-ol)

1-3-Bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-ol is a brominated phenyl ethanol derivative featuring a methanesulfonyl-substituted pyrazole moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The presence of both bromine and methanesulfonyl groups enhances its reactivity, enabling selective functionalization for further derivatization. Its well-defined structure and stability make it suitable for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The compound's purity and consistent performance underscore its utility in high-precision synthetic workflows.
1-3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-ol structure
2138166-36-4 structure
商品名:1-3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-ol
CAS番号:2138166-36-4
MF:C12H13BrN2O3S
メガワット:345.212220907211
CID:5895495
PubChem ID:165472449

1-3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-ol
    • 2138166-36-4
    • EN300-1115072
    • 1-[3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-ol
    • インチ: 1S/C12H13BrN2O3S/c1-8(16)9-3-4-12(11(13)5-9)15-7-10(6-14-15)19(2,17)18/h3-8,16H,1-2H3
    • InChIKey: FPVLKYUAHAIFPW-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C=CC=1N1C=C(C=N1)S(C)(=O)=O)C(C)O

計算された属性

  • せいみつぶんしりょう: 343.98303g/mol
  • どういたいしつりょう: 343.98303g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 412
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 80.6Ų

1-3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1115072-10.0g
1-[3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-ol
2138166-36-4
10g
$3131.0 2023-06-09
Enamine
EN300-1115072-0.1g
1-[3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-ol
2138166-36-4 95%
0.1g
$741.0 2023-10-27
Enamine
EN300-1115072-10g
1-[3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-ol
2138166-36-4 95%
10g
$3622.0 2023-10-27
Enamine
EN300-1115072-1.0g
1-[3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-ol
2138166-36-4
1g
$728.0 2023-06-09
Enamine
EN300-1115072-5g
1-[3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-ol
2138166-36-4 95%
5g
$2443.0 2023-10-27
Enamine
EN300-1115072-0.5g
1-[3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-ol
2138166-36-4 95%
0.5g
$809.0 2023-10-27
Enamine
EN300-1115072-2.5g
1-[3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-ol
2138166-36-4 95%
2.5g
$1650.0 2023-10-27
Enamine
EN300-1115072-0.25g
1-[3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-ol
2138166-36-4 95%
0.25g
$774.0 2023-10-27
Enamine
EN300-1115072-5.0g
1-[3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-ol
2138166-36-4
5g
$2110.0 2023-06-09
Enamine
EN300-1115072-0.05g
1-[3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-ol
2138166-36-4 95%
0.05g
$707.0 2023-10-27

1-3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-ol 関連文献

1-3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-olに関する追加情報

1-3-Bromo-4-(4-Methanesulfonyl-1H-Pyrazol-1-Yl)Phenyl Ethan-1-Ol

The compound 1-3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl ethan-1-ol is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. Its unique structure, characterized by the presence of a bromine atom, a methanesulfonyl group, and a pyrazole ring, makes it a valuable compound in modern drug discovery and material science.

Recent studies have highlighted the importance of brominated aromatic compounds in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive agents. The pyrazole ring, a five-membered heterocycle with two nitrogen atoms, is known for its ability to form hydrogen bonds and interact with protein targets, making it a popular moiety in drug design.

The methanesulfonyl group attached to the pyrazole ring enhances the compound's stability and solubility, which are critical properties for pharmaceutical applications. This group also contributes to the molecule's ability to act as a leaving group in certain reactions, facilitating further chemical modifications.

Research has shown that 1H-pyrazoles are versatile building blocks in organic synthesis, enabling the creation of complex molecular architectures. The combination of this pyrazole derivative with a brominated phenol group introduces a novel platform for exploring new chemical reactivities and biological activities.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic aromatic substitution and subsequent functionalization. The use of advanced catalytic methods has improved the efficiency and selectivity of these reactions, ensuring high yields and purity.

From an environmental standpoint, understanding the degradation pathways of such compounds is crucial for assessing their ecological impact. Studies have demonstrated that brominated aromatic compounds can undergo microbial degradation under specific conditions, though further research is needed to optimize these processes.

The application of computational chemistry tools has provided deeper insights into the electronic properties and reactivity of this compound. Quantum mechanical calculations have revealed key interactions that govern its binding affinity to biological targets, aiding in the rational design of more effective drug candidates.

In conclusion, 1-3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl ethan-1-ol represents a promising molecule with diverse applications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool for advancing scientific research and innovation.

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